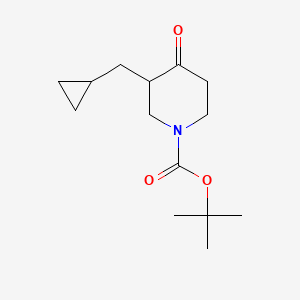![molecular formula C10H21N3O3 B1408251 Tert-butyl 2-[1-methyl-3-(methylamino)-3-oxopropyl]-1-hydrazinecarboxylate CAS No. 1781241-44-8](/img/structure/B1408251.png)
Tert-butyl 2-[1-methyl-3-(methylamino)-3-oxopropyl]-1-hydrazinecarboxylate
Overview
Description
Tert-butyl 2-[1-methyl-3-(methylamino)-3-oxopropyl]-1-hydrazinecarboxylate (TBHCH) is an organometallic compound that has gained recognition in the scientific community for its unique properties. TBHCH has been studied for its use in various applications, such as synthesis, scientific research, and laboratory experiments.
Scientific Research Applications
Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : This compound is utilized in the synthesis of fluorinated pyrazole-4-carboxylic acids, which are obtained through acylation and reaction with alkyl hydrazines. This process is significant for the multigram scale production of these acids, highlighting its utility in chemical synthesis (Iminov et al., 2015).
Potential as Mcl-1 Antagonists : A study synthesized and characterized derivatives of this compound, showing that they could be moderately potent against the Mcl-1 enzyme. This suggests potential applications in the development of cancer therapeutics (Bhat et al., 2019).
Metal-free Alkoxycarbonylation : In the preparation of quinoxaline-3-carbonyl compounds, tert-butyl carbazate (a related compound) is used in a metal- and base-free condition, indicating its role in eco-friendly and efficient chemical synthesis (Xie et al., 2019).
Ratiometric Fluorescent Sensor Development : Derivatives of this compound have been used in the synthesis of hydroxypyrazole-based ligands, which have applications as fluorescent sensors for Zn(II) ions. This is significant for the development of chemical sensors and diagnostics (Formica et al., 2018).
Unconventional C-S Bond Cleavage : In the context of synthesizing acyl hydrazides, a related compound underwent unexpected C-S bond cleavage, offering insights into chemical reaction pathways and mechanisms (Nordin et al., 2016).
Synthesis of Novel Schiff Base Derivatives : The compound has been used in the creation of new Schiff base derivatives with potential antitumor activity, demonstrating its relevance in medicinal chemistry and drug development (Işık et al., 2022).
properties
IUPAC Name |
tert-butyl N-[[4-(methylamino)-4-oxobutan-2-yl]amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O3/c1-7(6-8(14)11-5)12-13-9(15)16-10(2,3)4/h7,12H,6H2,1-5H3,(H,11,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYLAJXUJDXRFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC)NNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[1-methyl-3-(methylamino)-3-oxopropyl]-1-hydrazinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1408169.png)

![2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid](/img/structure/B1408171.png)










